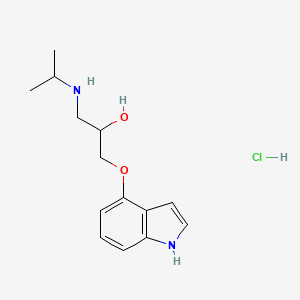
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE
描述
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is a heterocyclic compound that features a triazole ring attached to a cyanobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .
科学研究应用
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.
相似化合物的比较
1,2,3-Triazole: Another triazole isomer with different chemical properties and reactivity.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with similar structural features but different functional groups.
2-[1,2,4]Triazol-4-yl-ethylamine: A triazole derivative with applications in coordination chemistry.
Uniqueness: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is unique due to its combination of the triazole ring and cyanobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
属性
分子式 |
C9H6N4 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H |
InChI 键 |
HETMGRVRXBYCOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)






